molecular formula C14H9NO2 B1217360 N-Phenylphthalimide CAS No. 520-03-6

N-Phenylphthalimide

Cat. No. B1217360
CAS RN: 520-03-6
M. Wt: 223.23 g/mol
InChI Key: MFUPLJQNEXUUDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Phenylphthalimide derivatives involves various chemical routes, including the condensation of phthalic anhydride with aniline derivatives. For example, polyimides derived from N-[4-(4-aminophenyloxy)phenyl]-4-aminophthalimide exhibit high molecular weight and enhanced thermal stabilities due to the inclusion of rigid phthalimide groups in their structure (Im & Jung, 2000).

Molecular Structure Analysis

The molecular structure of N-Phenylphthalimide derivatives often features a non-planar arrangement due to the presence of phenyl groups. This non-planarity can affect the material's properties, such as solubility and crystallinity. For instance, the crystal structure of N-(Phenylthio)phthalimide reveals a significant dihedral angle between the phthalimide and phenyl ring systems, influencing its intermolecular interactions and stability (Tanak et al., 2018).

Chemical Reactions and Properties

N-Phenylphthalimide derivatives undergo various chemical reactions, including base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, leading to a diverse range of products such as N,N′-diaryl ureas and amine salts. These reactions highlight the compound's versatility in synthetic chemistry (Fahmy et al., 1977).

Physical Properties Analysis

The physical properties of N-Phenylphthalimide derivatives, such as solubility and crystallinity, are crucial for their application in materials science. The presence of phthalimide groups and the molecular structure greatly influence these properties. For example, polymers based on N-Phenylphthalimide derivatives exhibit high glass transition temperatures and solubility in various solvents, making them suitable for high-performance applications (Yang & Lin, 1994).

Chemical Properties Analysis

The chemical properties of N-Phenylphthalimide, such as its reactivity in carbonylative synthesis and its role as an intermediate in the synthesis of poly(amide-imide)s, underscore its importance in organic and polymer chemistry. The ability to form various derivatives through reactions with amines and tetracarboxylic acid dianhydrides demonstrates the compound's versatility (Fu et al., 2019).

Scientific Research Applications

Alpha-Glucosidase Inhibition

N-Phenylphthalimide derivatives have been studied for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion. Research has identified that certain derivatives, such as N-(2,4-dinitrophenyl)phthalimide, are potent inhibitors of yeast alpha-glucosidase. These derivatives could represent a new group of alpha-glucosidase inhibitors, which may have potential applications in managing conditions like diabetes (Pluempanupat et al., 2007).

Synthesis Methods

In the field of chemistry, various methods have been developed for synthesizing N-Phenylphthalimide. One method involves using surfactants as catalysts, which can lead to a high product yield under optimized conditions (Xu Ling-zi, 2012). Another approach uses β-Cyclodextrin as a catalyst, showcasing excellent catalytic activity and product yield (L. Chun-sheng, 2011).

Hypolipidemic and Anti-Inflammatory Activities

N-Phenylphthalimide derivatives have been shown to possess hypolipidemic and anti-inflammatory properties. Some derivatives, such as N-(4-methylthiophenyl)phthalimide, have demonstrated potential in reducing plasma cholesterol and triglyceride levels, comparable to commercially available drugs. Additionally, certain compounds have shown effectiveness as acute anti-inflammatory agents (Assis et al., 2014).

Polymorphic Forms

Research has also explored the polymorphic forms of N-Phenylphthalimide. A new orthorhombic polymorph was discovered during an attempt to prepare a cocrystal, showcasing different crystallographic properties compared to previously known forms (Izotova et al., 2009).

Radioiodination and Biological Evaluation

N-Phenylphthalimide derivatives have been studied for their potential use in medical imaging and therapy. A novel derivative was synthesized and successfully radioiodinated, showing high stability and significant tumor uptake in biological evaluations. This suggests potential applications in cancer imaging and therapy (Motaleb et al., 2015).

Cyclooxygenase Inhibitors

Certain N-Phenylphthalimide derivatives, developed from thalidomide, have been identified as cyclooxygenase inhibitors. These compounds exhibit COX-inhibitory activity and have been studied for their subtype selectivity, contributing to the development of new therapeutic agents (Sano et al., 2004).

properties

IUPAC Name

2-phenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUPLJQNEXUUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060166
Record name 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Phenylphthalimide

CAS RN

520-03-6
Record name N-Phenylphthalimide
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Record name N-Phenylphthalimide
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Record name N-Phenylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
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Record name N-phenylphthalimide
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Record name 2-PHENYL-1,3-ISOINDOLINEDIONE
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Synthesis routes and methods I

Procedure details

Phenylphthalimidine of the formula (II) [L. Butula, D. Kolbah and I. Butula, Croat. Chem. Acta, 44 (4), 481, (1972),], which is a starting compound of the method of this invention, may be produced according to conventional methods. For example, Compound (II) is preferably produced in a high yield by heating aniline and phthalic anhydride in the absence of a solvent to give N-phenylphthalimide in an almost quantitative yield, and then subjecting the obtained N-phenylphthalimide to reduction with zinc and acetic acid.
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of phthalic anhydride (19 g) and aniline (14 g) is heated at 140° to 145° C. for 50 minutes, and to the reaction mixture is added water (50 ml). The resulting powder is collected by filtration, washed with 10% aqueous potassium carbonate solution (50 ml) and water (100 ml), and dried to give colorless powder (28 g, 97%). Recrystallization from acetic acid gives colorless needles.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

The reaction of aniline 3.8 g (0.041 mol) with phthalic anhydride 4.0 g (0.041) mol in 100 ml of refluxing glacial acetic acid for 3 hours, followed by precipitation from water, filtration and vacuum drying at 120° C., afforded an 8.2 g (91%) yield of product, m.p. 205°-9° C. (from ethanol). Lit. reports m.p. 210° C. ("Dict. Org. Cpds", 5, 2740(1965), Oxford Univ. Press, N.Y.). Anal. Calcd. for C14H9NO2 : C, 75.33; H, 4.06. Found: C, 75.10; H, 4.17%. Ir(KBr): 1765, 1700, and 1375 cm-1 (imide).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ir(KBr)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a dry 3-neck, 25 mL round bottom flask equipped with a Teflon® resin coated stir bar, a balloon filled with carbon monoxide and a vacuum/argon inlet was placed o-diiodobenzene (320 mg, 0.97 mmol), aniline (90 mg, 0.97 mmol), palladium tetrakis(triphenylphosphine) (PdL4) (56 mg, 0.048 mmol=5%) and N,N-dimethylacetamide (DMAc, 2.9 mL). The mixture was stirred and degassed three times with argon, and then the argon atmosphere was replaced with carbon monoxide by three successive evacuations of the flask. The flask was then immersed in a 115° C. oil bath and heated until the reagents had dissolved. Then 1,8-diazobicyclo[5,4,0]undec-7-ene (DBU, 320 μl, 2.13 mmol) was added by syringe. After about 12 hours the product was produced in quantitative yield as determined by gas chromatography. The mixture was cooled, diluted with chloroform, extracted with water, dried over MgSO4, precipitated with methanol, collected by filtration, and dried in vacuo to give 40 mg product (19%). Much of the product remained in the filtrate.
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
320 mg
Type
reactant
Reaction Step Three
Quantity
90 mg
Type
reactant
Reaction Step Four
Quantity
2.9 mL
Type
reactant
Reaction Step Five
[Compound]
Name
1,8-diazobicyclo[5,4,0]undec-7-ene
Quantity
320 μL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
56 mg
Type
catalyst
Reaction Step Eight
Yield
19%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,080
Citations
MK Rauf, R Mushtaq, A Badshah… - Journal of Chemical …, 2013 - Springer
… In this work three chloro-substituted derivatives of N-phenylphthalimide have been synthesized by refluxing equimolar amounts of phthalic anhydride and chlorine substituted anilines in …
Number of citations: 6 link.springer.com
W Pluempanupat, S Adisakwattana… - Archives of pharmacal …, 2007 - Springer
… this study, to investigate c~-glucosidase inhibition by N-phenylphthalimide derivatives. As shown above, N-phenylphthalimide derivatives had more specific activity against microbial o~-…
Number of citations: 40 link.springer.com
Y Xie, H Shi, C Du, Y Cong, J Wang, H Zhao - The Journal of Chemical …, 2016 - Elsevier
… The basis of solvent crystallization is the solubility of 3-chloro-N-phenylphthalimide in different solvents. So, it is necessary to determine the solubility of 3-chloro-N-phenylphthalimide in …
Number of citations: 19 www.sciencedirect.com
CJ Perry, Z Parveen - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
… There has been a recent resurgence of interest in N-phenylphthalimide derivatives and analogues because of their potential in a number of areas such as aminopeptidase inhibition, 1 …
Number of citations: 50 pubs.rsc.org
LY Izotova, JM Ashurov, BT Ibragimov… - … Section E: Structure …, 2009 - scripts.iucr.org
During an attempt to prepare a cocrystal of N-phenylphthalimide, C14H9NO2, with N-(2,3,4,5,6-pentafluorophenyl)phthalimide, a new orthorhombic polymorph of the first component …
Number of citations: 6 scripts.iucr.org
V BAILLEUX, L VALLEE, JP NUYTS… - Chemical and …, 1994 - jstage.jst.go.jp
… of a series of N—phenylphthalimide derivatives has been … thesis of various N—phenylphthalimide derivatives and the … Materials and Methods Chemistry The N—phenylphthalimide …
Number of citations: 56 www.jstage.jst.go.jp
O Takahashi, R Kirikoshi, N Manabe - International Journal of Molecular …, 2015 - mdpi.com
… The second step is dehydration of the intermediate to give N-phenylphthalimide. In agreement … This is why we have paid attention to the efficient formation of N-phenylphthalimide from …
Number of citations: 5 www.mdpi.com
JH Poupaert, G Hamoir, P Barbeaux… - Journal of pharmacy …, 1995 - Wiley Online Library
… In this letter we describe the anticonvulsant activity of a series of N-phenylphthalimide … temperature; in the case of 4-nitro-Nphenylphthalimide derivatives, the nitro group was reduced by …
Number of citations: 30 onlinelibrary.wiley.com
J Vamecq, P Bac, C Herrenknecht… - Journal of medicinal …, 2000 - ACS Publications
… More recently, N-phenylphthalimide derivatives were shown … the SAR of N-phenylphthalimide possessing no substitution … -phenyl moiety of N-phenylphthalimide pharmacophore (these …
Number of citations: 98 pubs.acs.org
MAV Ribeiro da Silva, CPF Santos - Journal of thermal analysis and …, 2007 - Springer
The standard (p 0 =0.1 MPa) molar enthalpy of formation, Δ f H 0 m , for crystalline N-phenylphthalimide was derived from its standard molar enthalpy of combustion, in oxygen, at the …
Number of citations: 10 link.springer.com

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